

Understanding the GGFG peptide sequence in biochemistry

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Compound of Interest

Compound Name: Cbz-GGFG-Bn

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Core Biochemistry and Properties of the GGFG Sequence

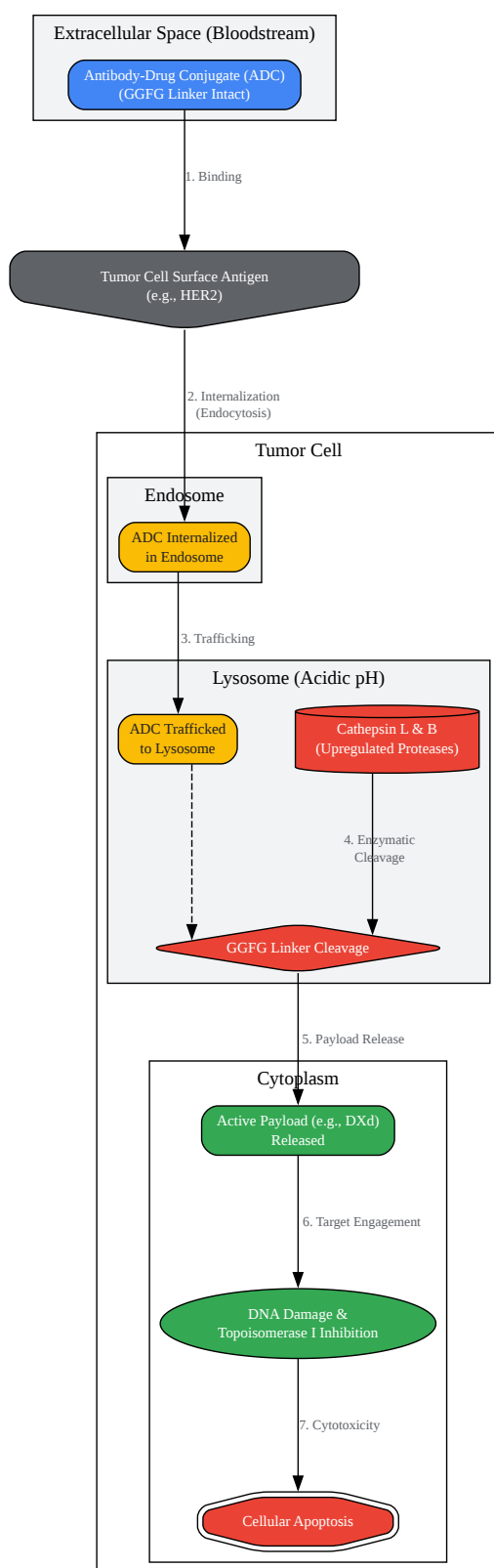
The GGFG peptide is a sequence of four amino acids: Glycine-Glycine-Phenylalanine-Glycine. In the context of ADCs, it is typically part of a larger drug-linker moiety, such as the maleimidocaproyl-GGFG-DXd (deruxtecan) construct. This design leverages the stability of the peptide backbone in systemic circulation while incorporating a specific recognition site for lysosomal proteases.

Key Attributes:

- **High Plasma Stability:** The GGFG sequence contributes to the overall stability of the ADC in the bloodstream, preventing premature release of the cytotoxic payload. This is crucial for minimizing systemic toxicity and maximizing the amount of intact ADC that reaches the tumor site. For instance, the GGFG-containing ADC, Trastuzumab Deruxtecan, showed only 1–2% drug release over 21 days in mouse, rat, or human plasma.
- **Enzymatic Lability:** The sequence is specifically designed to be a substrate for lysosomal proteases, particularly cathepsins, which are often upregulated in cancer cells. This ensures that the payload is released in the desired intracellular compartment.
- **Rapid Toxin Release:** Compared to other linker designs, GGFG is engineered for efficient and rapid release of the conjugated toxin once inside the target cell.

Mechanism of Action: The Role of Lysosomal Proteases

The therapeutic efficacy of a GGFG-linked ADC relies on a multi-step intracellular pathway. This process ensures that the highly potent cytotoxic payload is released in a targeted manner.



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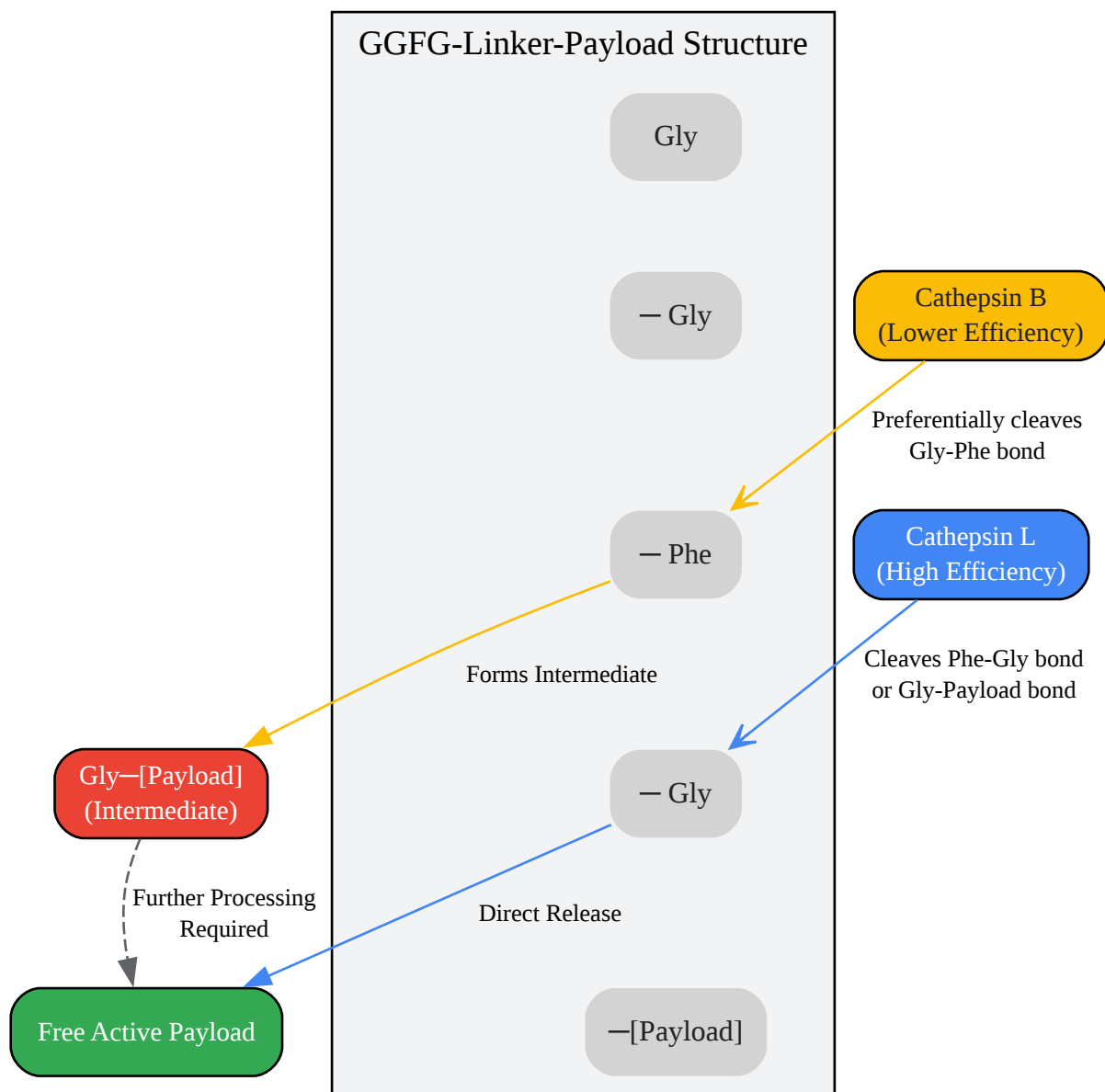
Caption: ADC mechanism of action from binding to apoptosis.

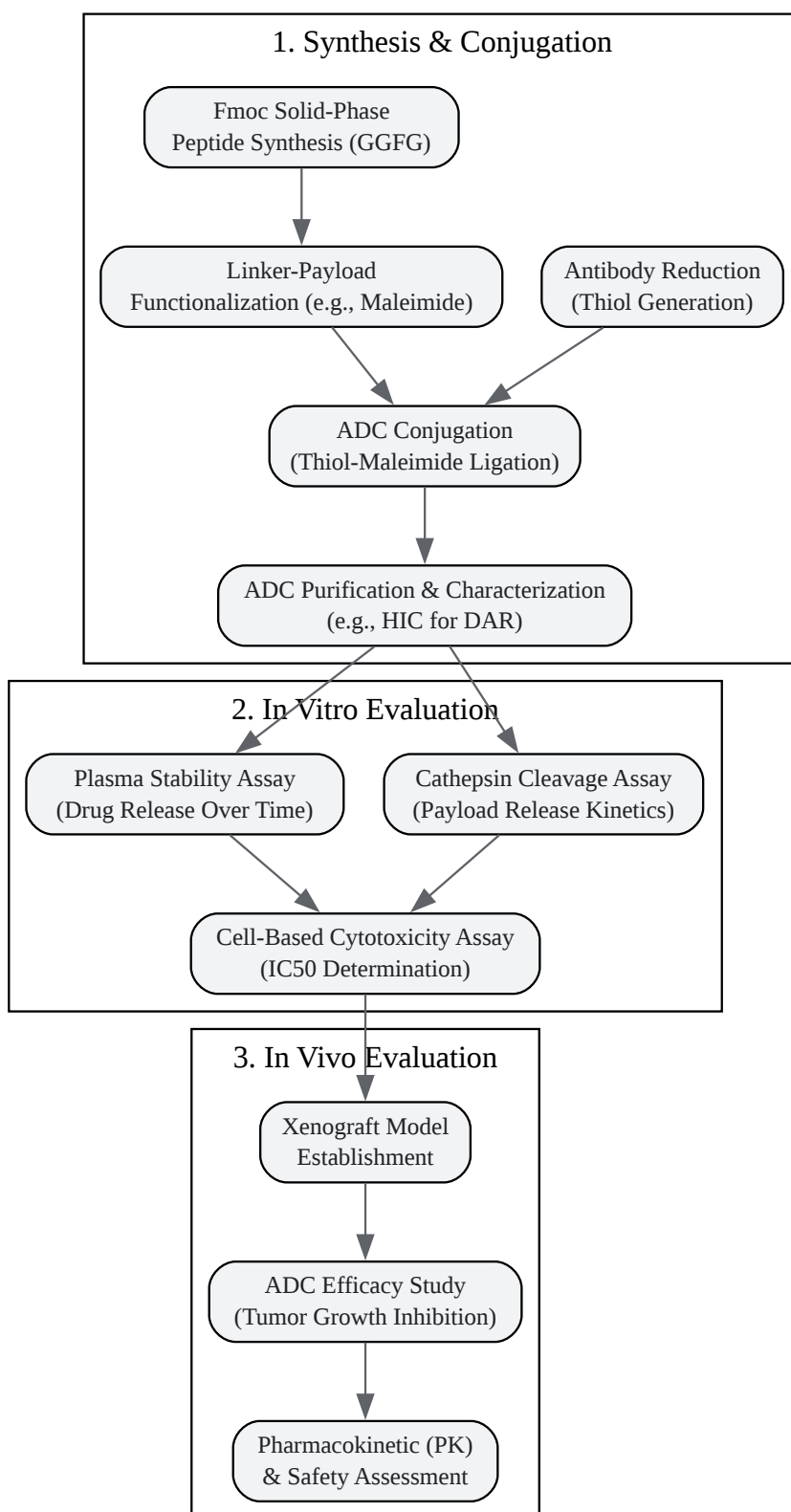
Differential Cleavage by Cathepsins

A critical biochemical feature of the GGFG linker is its differential susceptibility to various cathepsins. While both Cathepsin B and Cathepsin L can cleave the sequence, their efficiency and cleavage sites differ.

- **Cathepsin L:** This is the more efficient protease for GGFG cleavage. It favors the direct release of the active payload (e.g., DXd) by cleaving at the Gly-drug/spacer bond. Studies have shown that Cathepsin L can enable the nearly complete release of the payload from a GGFG-linked ADC within 72 hours.
- **Cathepsin B:** While capable of cleaving the GGFG sequence, Cathepsin B shows minimal activity in some contexts compared to Cathepsin L. It preferentially cleaves at the Phe-Gly bond, which results in the formation of a payload-Gly intermediate. This intermediate must then be further processed to release the fully active payload.

This differential cleavage has implications for the rate and efficiency of drug activation within the tumor cell.





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